molecular formula C12H13N3O3 B2755138 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1280711-49-0

1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid

カタログ番号: B2755138
CAS番号: 1280711-49-0
分子量: 247.254
InChIキー: AXVTZBHHKFKCDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Formula: C₁₂H₁₃N₃O₃
Molecular Weight: 247.25 g/mol
CAS Number: 1280711-49-0
IUPAC Name: 1-(3-Imidazol-1-ylpropyl)-2-oxopyridine-3-carboxylic acid
Structural Features:

  • A pyridine ring with a carboxylic acid group at position 2.
  • A ketone group at position 2.
  • A propyl chain at position 1 linking the pyridine to an imidazole ring.
    Physicochemical Properties:
  • Appearance: Powder (room-temperature storage).
  • Key Functional Groups: Carboxylic acid (enhances solubility in basic conditions), imidazole (hydrogen bonding and metal coordination), and a flexible propyl linker.
    Applications: Primarily used as a building block in drug discovery, leveraging its heterocyclic motifs for target interaction.

特性

IUPAC Name

1-(3-imidazol-1-ylpropyl)-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-11-10(12(17)18)3-1-6-15(11)7-2-5-14-8-4-13-9-14/h1,3-4,6,8-9H,2,5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVTZBHHKFKCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)CCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the reaction of an imidazole derivative with a pyridine derivative under specific conditions. One common method involves the use of ethylene glycol and imidazole in the presence of an acid catalyst. The reaction mixture is maintained at an appropriate temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization or distillation are employed to obtain the final compound in its pure form .

化学反応の分析

Types of Reactions

1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: The imidazole and pyridine rings can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C₁₂H₁₃N₃O₃ and a molecular weight of approximately 247.25 g/mol. Its structure features a dihydropyridine ring, which is known for its role in various biological activities, and an imidazole moiety that enhances its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the potential of 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid as an anticancer agent. Research indicates that derivatives of dihydropyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that this compound could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its imidazole component is known for its ability to disrupt microbial cell membranes, making it effective against bacterial strains. In vitro tests demonstrated that the compound exhibits activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics .

Plant Growth Regulators

In agriculture, compounds similar to 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid have been investigated for their role as plant growth regulators. These compounds can enhance growth responses in plants by modulating hormonal pathways. Field studies showed improved crop yields when treated with formulations containing this compound .

Synthesis of Novel Materials

The unique chemical structure of 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid allows it to act as a precursor for synthesizing novel materials. For example, it can be utilized in the development of organic light-emitting diodes (OLEDs) due to its photophysical properties. Research has demonstrated that incorporating this compound into polymer matrices enhances the electrical conductivity and stability of the resulting materials .

Case Study 1: Anticancer Research

In a recent study published in Molecules, researchers synthesized several derivatives of 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid and evaluated their anticancer properties against human breast cancer cells (MCF-7). The results indicated that specific modifications to the compound significantly increased its cytotoxicity, suggesting avenues for further drug development .

Case Study 2: Agricultural Field Trials

A field trial conducted on tomato plants treated with formulations containing this compound showed a marked increase in fruit yield and resistance to common pathogens. The trial emphasized the compound's role as an effective growth enhancer and biopesticide alternative .

作用機序

The mechanism of action of 1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The pyridine moiety may also contribute to the compound’s overall biological activity by interacting with different pathways .

類似化合物との比較

Structural and Functional Group Analysis

The compound is compared to three analogs with overlapping structural motifs but distinct properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Functional Groups Synthesis Method
1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-... C₁₂H₁₃N₃O₃ 247.25 Pyridine, imidazole, propyl linker Carboxylic acid, oxo Commercial synthesis
1-Oxo-3-aryl-benzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid C₁₅H₁₁N₃O₃* ~281.27 Fused benzoimidazo-pyridine, aryl substituent Carboxylic acid, oxo One-pot three-component reaction
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole C₁₉H₁₇ClN₄O₂ 368.82 Benzoimidazole, pyrrolidine, ketone Chlorophenyl, ketone Multi-step alkylation
4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid C₈H₁₀N₂O₂ 166.18 Tetrahydroindazole, methyl group Carboxylic acid Not specified

*Example assuming aryl = phenyl.

Key Differences and Implications

Flexibility vs. Fused benzoimidazo-pyridine analogs () exhibit rigid planar structures, which may improve target selectivity but reduce solubility.

Functional Group Diversity :

  • Carboxylic Acid : Common in all compounds, but its position varies. In the target, it is directly attached to pyridine, enabling strong ionic interactions.
  • Imidazole vs. Benzoimidazole : The imidazole in the target allows for metal coordination, while benzoimidazole (-9) offers extended π-conjugation for aromatic stacking.

Synthetic Accessibility :

  • The target is commercially available, suggesting well-established synthesis (e.g., alkylation of pyridine with imidazole-propyl halides).
  • Fused analogs are synthesized via one-pot, three-component reactions (water solvent, room temperature), emphasizing green chemistry.

Physicochemical Properties: Solubility: The target’s carboxylic acid and imidazole may confer moderate aqueous solubility, whereas fused-ring systems (e.g., benzoimidazo-pyridines) are less soluble due to hydrophobicity.

生物活性

1-[3-(1H-imidazol-1-yl)propyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid, also known as a dihydropyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for further pharmacological exploration.

The compound has the following chemical characteristics:

PropertyDetails
Chemical Formula C₁₂H₁₃N₃O₃
Molecular Weight 247.25 g/mol
IUPAC Name 1-(3-imidazol-1-ylpropyl)-2-oxopyridine-3-carboxylic acid
Appearance Powder

Anticancer Activity

Research indicates that derivatives of dihydropyridine, including the compound , display significant cytotoxic effects against various cancer cell lines. For instance, a study reported that certain analogs exhibited cytotoxicity against human tumor cell lines such as HT29 (colon carcinoma) and MCF-7 (breast cancer) with IC50 values significantly lower than that of doxorubicin, a standard chemotherapeutic agent. Specifically, compound analog 24 was noted to be 2.5 times more effective than doxorubicin against HT29 cells .

Case Study: Cytotoxic Assay
In a cytotoxic assay involving multiple human cancer cell lines (U251, PC-3, K-562), several compounds derived from this class showed over 50% inhibition of cell growth in the HCT-15 colorectal adenocarcinoma cell line. Notably, some compounds were discarded due to their toxicity towards normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited antimicrobial potency comparable to ampicillin against Staphylococcus aureus and Escherichia coli. Additionally, its antifungal activity was noted to be similar to that of clotrimazole .

Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 15.625 - 62.5 μM
Escherichia coli 15.625 - 62.5 μM
Candida albicans Comparable to fluconazole

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The imidazole moiety is known for its role in coordinating metal ions and forming hydrogen bonds with biological macromolecules, which enhances its binding affinity and specificity towards target proteins involved in cancer progression and microbial resistance .

In Silico Studies

Recent studies have employed computational methods to predict the binding affinity of this compound with specific proteins such as PARP-1, which is implicated in DNA repair mechanisms in cancer cells. Docking studies revealed that the compound forms stable interactions with PARP-1 through hydrogen bonds and van der Waals contacts, suggesting a potential mechanism for its anticancer effects .

Q & A

Q. Q1. What are the optimal synthetic conditions for preparing derivatives of this compound?

Methodological Answer: One-pot multicomponent reactions under mild conditions are widely used. For example, combining a substituted benzaldehyde, Meldrum’s acid, and an imidazole-containing precursor in water at room temperature with piperidine as a catalyst yields derivatives efficiently (e.g., 79% yield for fluorophenyl-substituted analogs) . Reaction monitoring via TLC and purification by ethanol recrystallization ensures high purity. This method avoids harsh solvents and aligns with green chemistry principles.

Q. Q2. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding networks . For example, the imidazole ring’s planarity and the dihydropyridine moiety’s conformation can be validated against calculated vs. observed data. ORTEP-3 is recommended for visualizing thermal ellipsoids and validating crystallographic models .

Q. Q3. What spectroscopic techniques confirm the compound’s purity and functional groups?

Methodological Answer:

  • 1H/13C NMR : Signals for aromatic protons (δ 7.20–8.50 ppm) and carboxylic acid protons (δ 12.38–14.47 ppm) confirm regiochemistry .
  • IR : Stretching bands at ~1719 cm⁻¹ (C=O of carboxylic acid) and ~1627 cm⁻¹ (C=N of imidazole) validate key groups .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: 67.08% vs. 67.32% observed) .

Advanced Research Questions

Q. Q4. How can mechanistic studies elucidate the formation of imidazo[1,2-a]pyridine derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations can model transition states and intermediates in multicomponent reactions. For instance, the reaction between Meldrum’s acid and aryl aldehydes likely proceeds via Knoevenagel condensation, followed by cyclization involving the imidazole nitrogen. Kinetic studies under varying pH and solvent polarity (e.g., water vs. DMF) can validate proposed pathways .

Q. Q5. How do substituents on the aryl group influence biological activity?

Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing -NO₂ vs. electron-donating -OCH₃). For example:

  • Fluorophenyl derivatives (e.g., 6m) show enhanced antimicrobial activity due to increased lipophilicity .
  • Methoxy-substituted analogs exhibit reduced potency in kinase inhibition assays, likely due to steric hindrance .
    Docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins like COX-2 or EGFR .

Q. Q6. How to resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies often arise from assay conditions. For example:

  • Antimicrobial activity : Variations in MIC values may stem from differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or inoculum size .
  • Cytotoxicity : IC₅₀ values in MTT assays depend on incubation time (24h vs. 48h) and serum content in media .
    Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and dose-response curve replication (n ≥ 3) are critical.

Q. Q7. What computational tools optimize reaction conditions for scale-up?

Methodological Answer: Quantum mechanical/molecular mechanical (QM/MM) multiscale modeling, as implemented in ICReDD ’s workflows, identifies energy barriers and solvent effects . For instance:

  • Solvent screening : Water improves yield but may require phase-transfer catalysts for hydrophobic intermediates.
  • Catalyst selection : Piperidine outperforms triethylamine in reducing side reactions (e.g., <5% byproduct vs. 15%) .

Q. Q8. How to address low yields during purification of polar derivatives?

Methodological Answer:

  • Chromatography : Use reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) improve crystal formation for highly polar analogs .
  • Lyophilization : Effective for isolating hygroscopic derivatives, preserving stability at -20°C .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。